2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, similar compounds have been found to inhibit the production of prostaglandins by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have a bioavailability of nearly 100% when taken orally . The compound is likely metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been found to have potent antiviral agents with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It is known that similar compounds are stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propionic acid
- 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]butyric acid
Comparison: Compared to its analogs, 2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid may exhibit unique properties due to the presence of the acetic acid moiety. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its propionic and butyric acid counterparts.
Biological Activity
2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to consolidate current knowledge on the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.7081 g/mol
- SMILES Notation : CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O
The structural configuration of compound 1 features a chlorophenyl group, which is significant for its biological activity due to the electron-withdrawing nature of the chlorine atom.
Biological Activity Overview
Research indicates that compound 1 exhibits various biological activities, particularly in antimicrobial applications. The following sections detail its specific activities.
Antimicrobial Activity
A study evaluating several pyrazole derivatives found that compounds similar to 1 displayed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, with some derivatives showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
7b | S. aureus | 0.22 | Bactericidal |
7b | E. coli | 0.25 | Bactericidal |
10 | S. epidermidis | 0.30 | Bactericidal |
13 | Pseudomonas aeruginosa | 0.40 | Bactericidal |
These findings suggest that compound 1 could be a promising candidate for further development as an antibacterial agent.
The mechanism by which compound 1 exerts its antimicrobial effects is hypothesized to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the pyrazole ring is thought to enhance its interaction with bacterial enzymes, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including compound 1, where researchers observed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This is particularly relevant in clinical settings where biofilm-associated infections are prevalent .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDNLVYBMNSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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